molecular formula C18H18Cl2N4O2 B2882282 (2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2195880-27-2

(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No.: B2882282
CAS No.: 2195880-27-2
M. Wt: 393.27
InChI Key: VZBVXQWMWHXPJU-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is an intricate organic compound. Known for its significant bioactivity, it falls within the realm of heterocyclic compounds, which often exhibit potent pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone typically involves multi-step processes:

  • Formation of the Pyrimidine Core:

    • The initial step often involves the construction of the pyrimidine core through a Biginelli reaction or other cyclization methods.

    • Conditions: Moderate temperatures (60-80°C) and acidic catalysts like HCl or sulfuric acid.

  • Morpholine Incorporation:

    • Introduction of the morpholino group is typically done via nucleophilic substitution.

    • Conditions: Organic solvents like DMF and temperatures around 100°C.

  • Final Coupling:

    • The final step involves coupling the dichlorophenyl group with the pyrimidine core using cross-coupling reactions such as Suzuki or Buchwald-Hartwig.

    • Conditions: Palladium catalysts, base (e.g., K2CO3), and solvents like THF or toluene.

Industrial Production Methods

Industrial production mirrors laboratory synthesis but on a larger scale with optimization for yield, purity, and cost-efficiency. Methods may involve continuous flow reactors for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The compound may undergo oxidation at the morpholino ring, leading to N-oxide derivatives.

    • Reagents: Oxidizing agents like m-CPBA.

  • Reduction:

    • Reduction typically targets the carbonyl group within the compound.

    • Reagents: Reducing agents like LiAlH4 or NaBH4.

  • Substitution:

    • The dichlorophenyl group can participate in electrophilic substitution reactions.

    • Reagents: Electrophiles such as halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: m-CPBA, acidic conditions.

  • Reduction: NaBH4, LiAlH4, in solvents like ethanol or THF.

  • Substitution: Halogens, nitro compounds, often in the presence of Lewis acids.

Major Products

  • Oxidation: N-oxide derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone has numerous applications:

  • Chemistry:

    • Acts as a ligand in coordination chemistry.

    • Intermediate for synthesizing more complex molecules.

  • Biology:

    • Functions as a biological probe to study cell signaling pathways.

  • Medicine:

    • Potential therapeutic agent in treating diseases like cancer and inflammation due to its bioactivity.

  • Industry:

    • Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Unique Aspects

(2,4-Dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone’s unique structure allows it to interact with multiple biological targets, making it versatile.

Similar Compounds

  • (2-Chlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone: Less potent due to one less chlorine atom.

  • (2,4-Dichlorophenyl)(2-piperidino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone: Similar structure but different pharmacological profile due to the piperidine ring instead of morpholine.

Properties

IUPAC Name

(2,4-dichlorophenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O2/c19-13-3-4-14(15(20)10-13)17(25)24-5-1-2-12-11-21-18(22-16(12)24)23-6-8-26-9-7-23/h3-4,10-11H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBVXQWMWHXPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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